

Assessing the Specificity of LH-846: A Comparative Guide

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Compound of Interest		
Compound Name:	LH-846	
Cat. No.:	B1675232	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor **LH-846**'s specificity against other alternatives, supported by available experimental data.

LH-846 has been identified as a selective inhibitor of Casein Kinase 1δ (CK1 δ), a serine/threonine kinase that is a key regulator of the circadian rhythm. CK1 δ modulates the stability of PERIOD (PER) proteins through phosphorylation, a critical function in the molecular clock's negative feedback loop. Given the therapeutic interest in modulating the circadian clock for various disorders, the precise specificity of inhibitors like **LH-846** is of paramount importance to minimize off-target effects.

Quantitative Inhibitor Comparison

The inhibitory potency of **LH-846** and alternative CK1 inhibitors, PF-670462 and SR-3029, against CK1 isoforms is summarized below. These values, presented as the half-maximal inhibitory concentration (IC50), indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.



Compound	CK1δ IC50 (nM)	CK1ε IC50 (nM)	CK1α IC50 (nM)	CK2 Activity
LH-846	290	1,300	2,500	No Inhibition[1] [2]
PF-670462	14	7.7	Not specified	Not specified
SR-3029	44	260	Not specified	Not specified

Based on this data, **LH-846** exhibits a preference for CK1 δ , being approximately 4.5-fold more selective for CK1 δ than for CK1 ϵ , and about 8.6-fold more selective for CK1 δ than for CK1 ϵ . [1] [2] In contrast, PF-670462 is a more potent dual inhibitor of both CK1 δ and CK1 ϵ . [3] SR-3029 also potently inhibits CK1 δ with a notable degree of selectivity over CK1 ϵ .

For a more comprehensive understanding of inhibitor specificity, broad kinase panel screening is essential. While public data from a comprehensive kinase panel screen for **LH-846** is not readily available, results for PF-670462 highlight the importance of such analyses.

KINOMEscan® Profile of PF-670462 at 10 μM

Target Kinase	% of Control	Interpretation
CK1δ	<10%	Strong Inhibition (On-Target)
CK1ε	<10%	Strong Inhibition (On-Target)
p38α (MAPK14)	<10%	Strong Inhibition (Off-Target)
EGFR	<10%	Strong Inhibition (Off-Target)
JNK1/2/3	<10%	Strong Inhibition (Off-Target)

This broader profiling reveals that PF-670462, while potent against its intended CK1 targets, also significantly inhibits several other key kinases, which could lead to unintended biological consequences.

Experimental Methodologies



The determination of inhibitor potency is reliant on robust in vitro kinase assays. Below is a detailed, representative protocol for a radiometric assay used to measure the activity of CK1 δ and the potency of its inhibitors.

In Vitro Radiometric Kinase Assay Protocol

- Reaction Components Preparation:
 - Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
 - \circ Enzyme: Recombinant human CK1 δ is diluted in kinase buffer to the desired final concentration (e.g., 5-10 nM).
 - Substrate: A generic kinase substrate such as dephosphorylated α -casein is prepared in kinase buffer at a concentration near its Michaelis constant (Km) (e.g., 10 μM).
 - ATP Stock: A stock solution of ATP is prepared, containing a known concentration of non-radioactive ("cold") ATP spiked with [y-33P]ATP.
 - Inhibitor Dilutions: A serial dilution of the test compound (e.g., LH-846) is prepared in dimethyl sulfoxide (DMSO).

Assay Procedure:

- \circ In a 96-well plate, 5 μ L of each inhibitor dilution is added to respective wells. A DMSO-only well serves as the 100% activity control.
- \circ To each well, 10 μ L of the enzyme solution and 10 μ L of the substrate solution are added. The plate is incubated at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- \circ The kinase reaction is initiated by adding 25 μL of the [γ - 33 P]ATP-containing stock to each well.
- The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
- Termination and Detection:



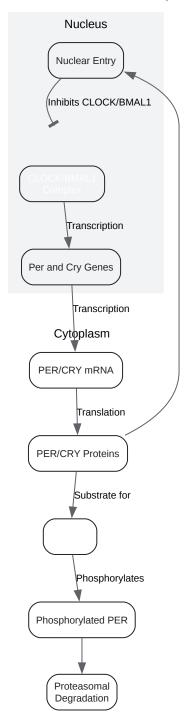
- The reaction is terminated by spotting a portion of the reaction mixture from each well onto phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate.
- The phosphocellulose papers are washed multiple times with phosphoric acid to remove any unincorporated [y-33P]ATP.
- The papers are then dried, and the amount of incorporated radioactivity is quantified using a scintillation counter.
- Data Analysis:
 - The raw counts are converted to percent inhibition relative to the DMSO control.
 - The IC50 value is calculated by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Visualized Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the $CK1\delta$ signaling pathway in circadian rhythm regulation and a typical workflow for an in vitro kinase inhibition assay.



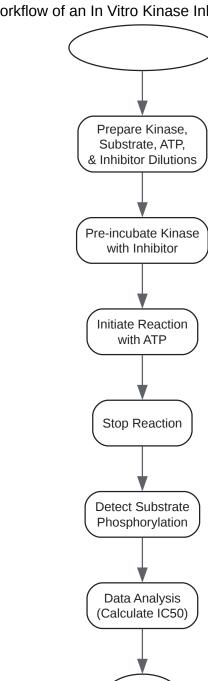
Casein Kinase 1δ in Circadian Rhythm



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Caption: Role of $\text{CK1}\delta$ in the core circadian clock mechanism.





Workflow of an In Vitro Kinase Inhibition Assay

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Caption: A generalized workflow for determining kinase inhibitor potency.



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